Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Description
Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene-based derivative featuring a sulfamoyl group linked to a 3,4-dimethoxyphenyl moiety and a 4-methylphenyl substituent. The sulfamoyl group (-SO₂NH-) enhances interactions with biological targets, while the ethyl carboxylate ester improves solubility for synthetic handling .
Properties
IUPAC Name |
ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S2/c1-5-29-22(24)20-21(17(13-30-20)15-8-6-14(2)7-9-15)31(25,26)23-16-10-11-18(27-3)19(12-16)28-4/h6-13,23H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDAVVTVDTWCBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction using a suitable sulfonating agent such as chlorosulfonic acid, followed by amination with a suitable amine.
Esterification: The carboxylate ester group can be introduced through an esterification reaction involving the carboxylic acid derivative of the thiophene ring and ethanol in the presence of an acid catalyst.
Aromatic Substitution: The aromatic rings with methoxy and methyl substituents can be introduced through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for esterification and substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Used in the development of new materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling and function.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs share core thiophene or benzothiophene frameworks with variations in substituents, influencing physicochemical and biological properties. Key analogs include:
Key Observations :
- Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound may enhance hydrogen bonding compared to simpler substituents (e.g., 4-methylphenyl in ). Chlorophenyl groups () introduce electron-withdrawing effects, affecting reactivity.
- Molecular Weight : Thiazole-containing analogs () exhibit higher molecular weights due to additional heteroatoms, which may reduce solubility.
Key Observations :
Biological Activity
Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate, identified by its CAS number 946384-76-5, is a thiophene derivative that has garnered attention for its potential biological activities. This compound's unique structure, which includes a sulfamoyl group and an ethyl carboxylate moiety, positions it as a promising candidate in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer research.
Structural Characteristics
The molecular formula for this compound is with a molecular weight of 461.6 g/mol. The structure incorporates a thiophene ring substituted with a sulfamoyl group and an ethyl carboxylate, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 946384-76-5 |
| Molecular Formula | C22H23N O6S2 |
| Molecular Weight | 461.6 g/mol |
| Chemical Structure | Structure |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways.
- Mechanism of Action : The compound may act as an inhibitor of specific kinases involved in cancer cell signaling pathways, leading to reduced cell survival and proliferation.
- In vitro Studies : In laboratory settings, derivatives of this compound have shown IC50 values in the low micromolar range against several cancer types, suggesting potent activity.
Anti-inflammatory Effects
This compound also demonstrates anti-inflammatory properties. It is hypothesized that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic potential in inflammatory diseases.
- Inhibition Studies : Preliminary studies indicate that the compound can significantly reduce inflammation markers in vitro.
- Animal Models : In vivo studies using animal models have shown promising results in reducing symptoms associated with inflammatory conditions.
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored various thiophene derivatives, including this compound, revealing their potential as anticancer agents through molecular docking studies and biological assays .
- Inflammation Model : In another study focusing on inflammation, researchers administered the compound to mice with induced inflammation and observed a marked decrease in paw swelling and inflammatory cytokine levels compared to control groups .
Q & A
Q. Table 1: Comparative Biological Activity of Analogous Thiophene Derivatives
| Compound Substituents | Target Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 4-Methylphenyl, 3,4-dimethoxyphenyl | COX-2 | 0.89 | |
| 4-Chlorophenyl, 3,4-dimethoxyphenyl | EGFR | 1.24 | |
| 4-Hydroxyphenyl, 3,4-dimethoxyphenyl | HDAC | 2.56 |
Q. Table 2: Optimized Reaction Conditions for Sulfamoylation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | +20% |
| Solvent (DMF) | Anhydrous | +15% |
| Catalyst (DMAP) | 5 mol% | +10% |
| Reaction Time | 6–8 h | +5% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
